molecular formula C17H16ClNO B1346526 4-Azetidinomethyl-4'-chlorobenzophenone CAS No. 898756-49-5

4-Azetidinomethyl-4'-chlorobenzophenone

Cat. No. B1346526
M. Wt: 285.8 g/mol
InChI Key: XOIMVGWGEOTDDV-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H16ClNO . It is a derivative of benzophenone, which is a type of aromatic ketone .


Molecular Structure Analysis

The molecular structure of 4-Azetidinomethyl-4’-chlorobenzophenone consists of a benzophenone core with a chloro substituent on one phenyl ring and an azetidinomethyl substituent on the other . The exact 3D conformer and other structural details can be found in databases like PubChem .

Scientific Research Applications

Antitumor Applications

Azetidinone derivatives have been investigated for their potential as tubulin-targeting antitumor agents. Compounds such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have shown potent antiproliferative effects in breast cancer cells. These compounds disrupt microtubular structure, causing G2/M arrest and apoptosis, indicating their potential for clinical development as cancer therapies (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives have also been synthesized for their in vitro antibacterial and antifungal activities. Some compounds demonstrated excellent antimicrobial activity against various microorganisms, and certain derivatives showed potent cytotoxic activity against Artemia salina, suggesting their potential as antimicrobial agents (Keri et al., 2009).

Synthesis and Characterization

Research into the synthesis and characterization of azetidinone compounds has led to the development of novel methods and intermediates. Studies have focused on optimizing synthesis processes for compounds like 4-hydroxy-4'-chlorobenzophenone, which is a key intermediate in the synthesis of azetidinone derivatives. These processes aim to improve yield, reduce environmental impact, and create high-purity products for further research and application (Qiao De-yang, 2010).

Biological Evaluation

Azetidinones have been explored for their biological activity, including studies on novel azetidinone derivatives with potential anticancer properties. For example, research into resveratrol derivatives connected by an azetidinone nucleus to two aromatic rings has highlighted the significant antiproliferative activity on human breast cancer cell lines. Such studies indicate that azetidin-based derivatives could be potent tools for the treatment of human breast cancer (Chimento et al., 2013).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMVGWGEOTDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642800
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-chlorobenzophenone

CAS RN

898756-49-5
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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